molecular formula C5H13NO B2778107 N-methyl-1-amino-2-butanol CAS No. 42163-27-9

N-methyl-1-amino-2-butanol

Cat. No. B2778107
CAS RN: 42163-27-9
M. Wt: 103.165
InChI Key: RDTCWQXQLWFJGY-UHFFFAOYSA-N
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Description

N-methyl-1-amino-2-butanol is a type of organic compound. It is a derivative of butanol, where one of the hydrogen atoms in the amino group is replaced by a methyl group .

Scientific Research Applications

Biofuel Production and Engine Performance

  • Pentanol Isomers as Biofuels: Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are explored for their potential as biofuels. Metabolic engineering has enabled the production of these isomers in microbial strains, showing promise for efficient biofuel production despite current low production levels (Cann & Liao, 2009).
  • Enhanced Alcohol Production in E. coli: Engineering Escherichia coli for the production of 3-methyl-1-butanol demonstrates the feasibility of using bioengineered microorganisms to produce potential biofuel additives or substitutes (Connor & Liao, 2008).
  • Combustion Characteristics of Methylbutanol: A detailed study on the combustion of 2-methylbutanol provides valuable data for its application as an alternative fuel, highlighting its potential for use in combustion engines (Park et al., 2015).

Microbial Production of Chemicals

  • 2-Butanol and Butanone Production in Yeast: The use of a TEV-protease based expression system in Saccharomyces cerevisiae for producing 2-butanol and its precursor butanone from meso-2,3-butanediol demonstrates the potential for microbial production of valuable chemicals (Ghiaci, Norbeck, & Larsson, 2014).
  • Production in Corynebacterium glutamicum: Engineering Corynebacterium glutamicum for the production of 2-methyl-1-butanol and 3-methyl-1-butanol via the Ehrlich pathway presents a sustainable method for producing these biofuels from biomass (Vogt et al., 2016).

Solvent and Chemical Properties

  • Amino Acid Separation Using Solvents: The development of a solvent system to replace phenol for the separation of amino acids indicates the potential application of N-methyl-1-amino-2-butanol related chemicals in chromatography and purification processes (Mizell & Simpson, 1961).

Safety and Hazards

The safety data sheet for a related compound, 2-Butanol, indicates that it is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness . Similar safety measures should be taken when handling N-methyl-1-amino-2-butanol.

Future Directions

There is growing interest in the use of amines and their derivatives in the production of biofuels . The development of microbial strains for the production of such compounds is a promising area of research .

properties

IUPAC Name

1-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCWQXQLWFJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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